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molecular formula C5H9ClN2O2 B1352836 Ethyl (2-chloroethylidene)carbazate CAS No. 62105-88-8

Ethyl (2-chloroethylidene)carbazate

Cat. No. B1352836
M. Wt: 164.59 g/mol
InChI Key: MOGRANVSCOEDEG-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04113733

Procedure details

60 ml water and 0.8 ml of concentrated hydrochloric acid were heated to 90° C. in a three times tubulated round bottom flask of 250 ml contents equipped with a stirrer, thermometer and reflux condenser. The reaction mass was then reacted with 15.2 g of chloroacetaldehydediethylacetal and was subjected to stirring for 15 minutes at 90° to 100° C. The mass was then cooled to 30° C. and a solution of 12.5 g of hydrazinoformic acid ethylester in 40 ml water was added within a period of 10 minutes. There formed a white crystal slurry. After further stirring for 15 minutes the mass was subjected to suction. The separated crystals were washed with 30 ml icewater and were dried in vacuum at room temperture until the weight remained constant. There were obtained white crystals.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
2-chloroethylideneaminocarbamic acid ethylester

Identifiers

REACTION_CXSMILES
Cl.CCO[CH:5](OCC)[CH2:6][Cl:7].[CH2:11]([O:13][C:14]([NH:16][NH2:17])=[O:15])[CH3:12]>O>[CH2:11]([O:13][C:14](=[O:15])[NH:16][N:17]=[CH:5][CH2:6][Cl:7])[CH3:12]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CCOC(CCl)OCC
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)OC(=O)NN
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
to stirring for 15 minutes at 90° to 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
There formed a white crystal slurry
STIRRING
Type
STIRRING
Details
After further stirring for 15 minutes the mass
Duration
15 min
WASH
Type
WASH
Details
The separated crystals were washed with 30 ml icewater
CUSTOM
Type
CUSTOM
Details
were dried in vacuum at room temperture until the weight
CUSTOM
Type
CUSTOM
Details
There were obtained white crystals

Outcomes

Product
Details
Reaction Time
15 min
Name
2-chloroethylideneaminocarbamic acid ethylester
Type
Smiles
C(C)OC(NN=CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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